2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide
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Overview
Description
2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, where the indole derivative is treated with a sulfonyl chloride in the presence of a base.
Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the sulfonylated indole derivative with an appropriate benzoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide include other indole derivatives such as:
5-Methoxy-2-methylindole: Known for its biological activities and used in similar research applications.
2-Methoxy-4-(prop-2-en-1-yl)phenol: Another compound with a methoxy group and potential biological activities.
Omeprazole: A well-known proton pump inhibitor with a similar sulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and applications compared to other similar compounds.
Properties
IUPAC Name |
2-methoxy-5-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-9-12-5-3-4-6-15(12)19(11)24(21,22)13-7-8-16(23-2)14(10-13)17(18)20/h3-8,10-11H,9H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWNAAPPZPOMLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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